Methyl palmoxirate
Overview
Description
Methyl palmoxirate is a compound with the molecular formula C18H34O3 . It has been studied as an oral hypoglycemic agent and is known to be a selective and irreversible inhibitor of the mitochondrial enzyme carnitine palmitoyltransferase . This enzyme plays a crucial role in the oxidation of long-chain fatty acids .
Molecular Structure Analysis
Methyl palmoxirate has a molecular weight of 298.461 Da and a mono-isotopic mass of 298.250793 Da . The exact structure would require more specific information or a detailed spectroscopic analysis.Scientific Research Applications
1. Impact on Exercise Capacity
Methyl palmoxirate, known for inhibiting long-chain fatty acid oxidation, has been examined for its effects on exercise capacity. In a study on rats, it was found that low doses of methyl palmoxirate did not significantly affect the ability to perform strenuous exercise. However, it slightly decreased the capacity for prolonged, moderately strenuous exercise, possibly due to a reduction in initial liver glycogen content, leading to hypoglycemia during prolonged exercise. This finding suggests that the liver is a major site of action for methyl palmoxirate at low dosages (Young et al., 1984).
2. Effect on Food Intake and Metabolism
Methyl palmoxirate has been shown to interact with metabolic control of food intake. Studies indicate that treatment with methyl palmoxirate alone can increase food intake in rats fed a high-fat diet. This response is associated with inhibition of fatty acid oxidation, suggesting a role for this process in controlling eating behavior. This finding provides evidence for a mechanism in controlling food intake that integrates signals generated by the metabolism of glucose and fatty acids (Friedman et al., 1986).
3. Pharmacokinetics in Rats and Humans
Research has explored the pharmacokinetics of methyl palmoxirate, particularly itspotential for studying brain lipid metabolism. Studies have found that methyl palmoxirate can be used to increase the incorporation of radiolabeled palmitic acid into brain lipids, facilitating the study of brain lipid metabolism in animals and potentially in humans through techniques like positron emission tomography (PET). This application is significant for understanding brain lipid dynamics in vivo (Chang et al., 1998).
4. Effects on Glucose Metabolism and Insulin Sensitivity
Methyl palmoxirate's role in glucose metabolism has been a subject of interest. For instance, its administration has shown to affect the turnover and oxidation of fatty acids in conscious dogs, suggesting a potential influence on systemic metabolic processes. These studies indicate that methyl palmoxirate could have implications for conditions related to glucose and lipid metabolism, such as diabetes and metabolic syndrome (Bailey et al., 1991).
5. Interaction with Other Metabolic Pathways
The effect of methyl palmoxirate on other metabolic pathways has been studied, including its impact on fatty acid oxidation in relation to food intake. For example, administration of methyl palmoxirate has been linked to changes in hepatic energy status and feeding behavior in rats. These findings suggest that alterations in fatty acid oxidation, particularly in the liver, can modulate feeding behavior by affecting hepatic energy production (Friedman et al., 1999).
Mechanism of Action
Methyl palmoxirate is known to inhibit the mitochondrial enzyme carnitine palmitoyltransferase . This enzyme is involved in the oxidation of long-chain fatty acids, a key process in energy production within cells. By inhibiting this enzyme, Methyl palmoxirate can potentially alter energy metabolism within cells .
Future Directions
The future directions of research on Methyl palmoxirate could involve further exploration of its mechanism of action, potential therapeutic uses, and effects on various biological pathways. Given its role as an inhibitor of a key metabolic enzyme, it may have potential applications in the treatment of metabolic disorders .
properties
IUPAC Name |
methyl 2-tetradecyloxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(16-21-18)17(19)20-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSDZUNGAWCFPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1(CO1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10918804 | |
Record name | Methyl 2-tetradecyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10918804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl palmoxirate | |
CAS RN |
69207-52-9, 92982-25-7 | |
Record name | Methyl palmoxirate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69207-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl palmoxirate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069207529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl palmoxirate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-tetradecyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10918804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl α-(epoxymethyl)palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL PALMOXIRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPL6006Y4B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.